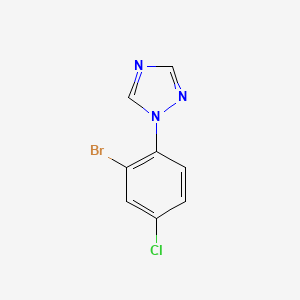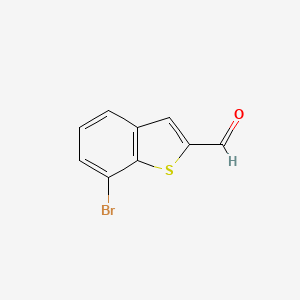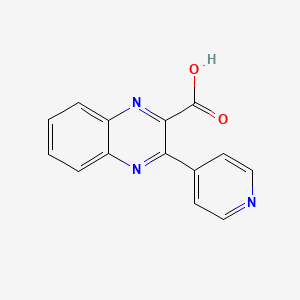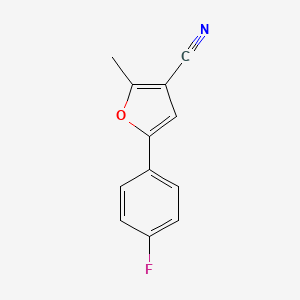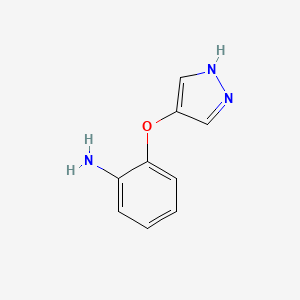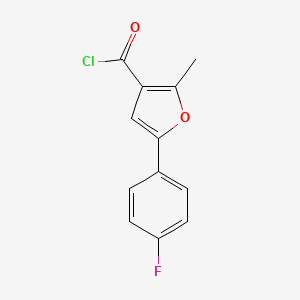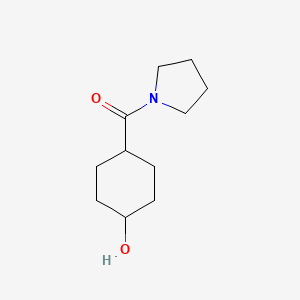![molecular formula C11H15NO3 B1407390 [4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1573547-77-9](/img/structure/B1407390.png)
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid
説明
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid, also known as PTPA, is a pyrrolidine derivative that has recently gained attention in scientific research due to its potential therapeutic applications. PTPA is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties. In
科学的研究の応用
Cholesterol Biosynthesis Inhibition
A study explored the synthesis of tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones and their dihydroxy acids, testing their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. They found that introducing substituents into the pyrrole ring significantly increased inhibitory potency, suggesting potential applications in cholesterol management (Roth et al., 1991).
Aldose Reductase Inhibition and Protein Glycation
Another study synthesized [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid to test its inhibitory activity on aldose reductase and protein glycation. The findings indicate potential therapeutic applications for conditions involving aldose reductase and protein glycation (Anagnostou, Nicolaou, & Demopoulos, 2002).
Synthesis and Molecular Structure Analysis
Research has been conducted on the synthesis and crystal structure determination of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester. This study provides insights into the molecular structure of such compounds, contributing to a deeper understanding of their properties and potential applications (Wei et al., 2006).
Organic Conductors Synthesis
A study focused on synthesizing and characterizing poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid, evaluating their stability and conductivity. These polymers displayed ionoselective and enantioselective properties, suggesting potential in electronic and sensing applications (Ho-Hoang et al., 1996).
Corrosion Inhibition
Research on pyrazoline derivatives, including 2-(4-(4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenoxy)acetic acid, demonstrated their utility in enhancing mild steel corrosion resistance. This highlights their potential role in industrial applications, particularly in petroleum refining facilities (Lgaz et al., 2020).
特性
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(14)9-11(3-7-15-8-4-11)12-5-1-2-6-12/h1-2,5-6H,3-4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKTXOMYUPBRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



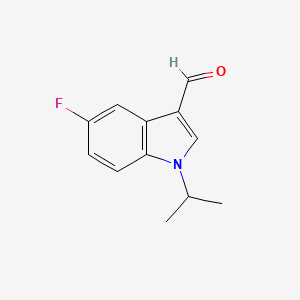
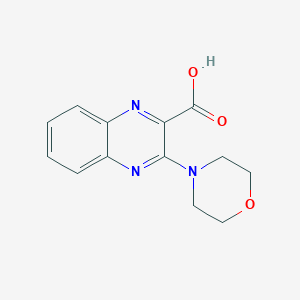

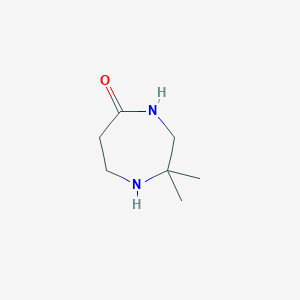
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
